The compound 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that exhibits potential therapeutic properties. It belongs to a class of compounds that incorporate azetidine and pyridazine moieties, which are of significant interest in medicinal chemistry due to their biological activities.
This compound has been referenced in various patents and scientific literature, indicating its relevance in drug development and potential applications in treating diseases. Notably, patents such as US20160067241A1 and US9993460B2 provide insights into its synthesis and applications in therapeutic contexts .
The compound can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structures. Specifically, it contains both azetidine and pyridazine rings, which contribute to its chemical reactivity and biological activity.
The synthesis of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The synthetic route may include:
The synthesis requires careful control of reaction conditions (temperature, solvent choice) to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are typically employed to confirm the structure and composition of the synthesized compound.
The molecular structure of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one features:
The molecular formula for this compound is CHFNO. The molecular weight is approximately 337.28 g/mol. Detailed structural information can be derived from X-ray crystallography or advanced spectroscopic methods .
The compound may participate in several chemical reactions typical for heterocycles, including:
Reactions involving this compound should be conducted under inert atmospheres to prevent oxidation or hydrolysis that could compromise yield and purity.
The mechanism of action for compounds like 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is often linked to their interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Research indicates that such compounds may act as inhibitors or modulators of key enzymes in metabolic pathways or signal transduction processes. For example, they could potentially inhibit kinases involved in cancer progression or inflammatory responses .
The physical properties include:
Chemical properties include:
Relevant data from studies indicate that the compound exhibits moderate thermal stability with decomposition occurring at elevated temperatures .
The primary applications of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one are in medicinal chemistry and pharmacology:
Research continues into optimizing its pharmacological profile to enhance efficacy and reduce side effects .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: